7-Nitroisochroman-1,3-dione

Description

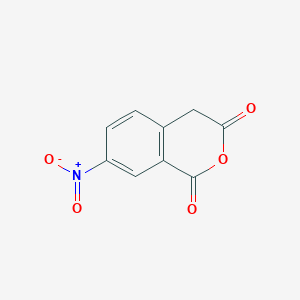

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-4H-isochromene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(12)15-8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGASVHXIJWUJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474094 | |

| Record name | 7-nitroisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36795-25-2 | |

| Record name | 7-nitroisochroman-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Nitroisochroman-1,3-dione chemical properties and structure

An In-depth Technical Guide to 7-Nitroisochroman-1,3-dione for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, structural characteristics, reactivity, and its strategic importance as a building block in the synthesis of complex molecules.

Core Molecular Identity and Structure

This compound, also known as 4-nitrohomophthalic anhydride, is a nitro-substituted derivative of homophthalic anhydride.[1] Its identity is defined by the following identifiers:

-

Systematic Name: 7-nitro-1H-2-benzopyran-1,3(4H)-dione[1]

-

Common Synonyms: this compound, 4-nitrohomophthalic anhydride, 7-nitro-3,4-dihydro-1H-2-benzopyran-1,3-dione[1]

-

CAS Number: 36795-25-2

The molecular structure consists of an isochroman-1,3-dione core with a nitro group (NO₂) attached at the 7th position of the aromatic ring. This electron-withdrawing nitro group significantly influences the molecule's reactivity and electronic properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in biological and chemical systems. The key computed properties for this compound are summarized below, providing insight into its polarity, bioavailability, and complexity.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₉H₅NO₅ | Defines the elemental composition. |

| Molecular Weight | 207.14 g/mol | Influences diffusion, membrane permeability, and pharmacokinetics. |

| Exact Mass | 207.01677226 Da[1] | Used for high-resolution mass spectrometry identification. |

| Polar Surface Area (PSA) | 89.19 Ų[1] | Predicts membrane permeability and transport properties. A value < 140 Ų is often associated with good oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.35750[1] | Measures lipophilicity. A LogP between 1 and 3 is often optimal for drug absorption. |

| Hydrogen Bond Acceptors | 5[1] | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 0[1] | Affects solubility and binding characteristics. |

| Rotatable Bond Count | 0[1] | Indicates molecular rigidity. Low counts suggest a more constrained conformation. |

| Complexity | 321[1] | A measure of the intricacy of the molecular structure. |

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized via the dehydration of its corresponding dicarboxylic acid precursor, 4-Nitrohomophthalic acid (CAS 3898-66-6).[2] This reaction is a standard procedure for forming cyclic anhydrides. The process involves heating the diacid, often in the presence of a dehydrating agent like acetic anhydride, to facilitate the intramolecular cyclization and elimination of a water molecule.

Caption: Role as a versatile building block in medicinal chemistry.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Amide Synthesis via Ring Opening

This protocol describes a representative reaction illustrating the use of this compound as a synthetic precursor.

Objective: To synthesize a 2-(carboxymethyl)-5-nitrobenzoic acid derivative by reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert gas atmosphere (Nitrogen or Argon)

-

Stirring plate and magnetic stir bar

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of the primary amine dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product, a carboxylic acid-amide, can be purified.

-

Purification: Purification is typically achieved by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid to ensure the carboxylic acid remains protonated).

-

Characterization: The final product structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Based on the reactivity of similar anhydride and nitro-aromatic compounds, the following handling precautions are advised:

-

Irritation: Anhydrides can be irritating to the skin, eyes, and respiratory system. [3]Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Moisture Sensitivity: The compound is an anhydride and will react with water. [3]It should be stored in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

References

-

Chemsrc. (2025). 4-acetyl-7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). 4-Nitro-homophthalic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophthalic anhydride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem Compound Database. Retrieved from [Link]

-

Głowacka, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4265. Retrieved from [Link]

-

ResearchGate. (2014). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

-

Kamal, M., et al. (2023). Synthesis of isochroman-1,3-dione derivative 3. ResearchGate. Retrieved from [Link]

-

Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

-

Dilly, S., & Roisnel, T. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(23), 7249. Retrieved from [Link]

-

MDPI. (2007). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 12(3), 517-529. Retrieved from [Link]

-

ResearchGate. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Retrieved from [Link]

-

PubMed. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(7), 641-654. Retrieved from [Link]

-

Kamal, A., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 37. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6667. Retrieved from [Link]

- Google Patents. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Stenutz. (n.d.). isochroman-1,3-dione. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 7-nitro-4H-isochromene-1,3-dione. Retrieved from [Link]

-

Molbase. (n.d.). 6,7-dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS 3807-78-1 Synthetic Routes. Retrieved from [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Antimicrobial, Antiquorum-Sensing, and Cytotoxic Activities of New Series of Isoindoline-1,3-dione, Pyrazolo[5,1-a]isoindole, and Pyridine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Organic Letters, 25(35), 6534–6538. Retrieved from [Link]

-

Tajima, K., et al. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Chemical Science, 12(3), 1135-1142. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Nitroisochroman-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of 7-Nitroisochroman-1,3-dione, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the synthetic strategy, the rationale behind procedural choices, and the critical parameters for successful execution.

Introduction: The Significance of this compound

This compound, also known as 4-nitrohomophthalic anhydride, belongs to the isochroman class of compounds. The incorporation of a nitro group onto the aromatic ring significantly influences its electronic properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group can modulate the reactivity of the anhydride moiety and provide a handle for further chemical modifications. Understanding the synthesis of this core structure is paramount for its exploration in drug discovery and materials science.

Strategic Approach to Synthesis

The most logical and well-precedented synthetic route to this compound involves a two-step process commencing from homophthalic acid:

-

Electrophilic Aromatic Nitration: The aromatic ring of homophthalic acid is nitrated to introduce the nitro group at the desired position, yielding 4-nitrohomophthalic acid.

-

Dehydration (Cyclization): The resulting dicarboxylic acid is then cyclized via dehydration to form the target anhydride, this compound.

This strategy is predicated on well-established principles of organic chemistry, ensuring a reliable and reproducible synthesis.

Part 1: Electrophilic Aromatic Nitration of Homophthalic Acid

The introduction of a nitro group onto the homophthalic acid backbone is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and minimize side reactions. A common and effective method involves the use of a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Causality Behind Experimental Choices:

-

Sulfuric Acid as a Catalyst: Concentrated sulfuric acid serves as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 4-Nitrohomophthalic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Homophthalic Acid | 180.16 | 10.0 g | 0.0555 |

| Conc. Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Conc. Nitric Acid (70%) | 63.01 | 5.0 mL | ~0.079 |

| Ice | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 10.0 g (0.0555 mol) of homophthalic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

In the dropping funnel, prepare the nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the stirred solution of homophthalic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The white precipitate of 4-nitrohomophthalic acid is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Part 2: Dehydration of 4-Nitrohomophthalic Acid

The final step in the synthesis is the intramolecular cyclization of 4-nitrohomophthalic acid to form the corresponding anhydride. This is readily achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.

Causality Behind Experimental Choices:

-

Acetic Anhydride as a Dehydrating Agent: Acetic anhydride reacts with the carboxylic acid groups to form a mixed anhydride intermediate. An intramolecular nucleophilic attack by the adjacent carboxylate then displaces acetic acid, leading to the formation of the stable cyclic anhydride.[1]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrohomophthalic Acid | 225.14 | 5.0 g | 0.0222 |

| Acetic Anhydride | 102.09 | 20 mL | ~0.218 |

| Glacial Acetic Acid | 60.05 | For washing | - |

Procedure:

-

Place 5.0 g (0.0222 mol) of dry 4-nitrohomophthalic acid and 20 mL of acetic anhydride into a 100 mL round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize.

-

Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the solid with a small amount of cold glacial acetic acid, followed by cold diethyl ether to remove residual acetic acid and anhydride.

-

Dry the this compound product in a vacuum desiccator over potassium hydroxide pellets.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Caption: A two-step synthesis of this compound.

Mechanism of Nitration

Caption: Mechanism of electrophilic aromatic nitration.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the anhydride carbonyl groups (typically two bands around 1750-1850 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the substitution pattern on the aromatic ring and the integrity of the isochroman framework.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

References

-

Organic Syntheses Procedure for Homophthalic Anhydride. [Link]

- Patent describing the nitr

-

Mechanism of dehydration using acetic anhydride. [Link]

Sources

An In-depth Technical Guide to 7-Nitroisochroman-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Nitroisochroman-1,3-dione, a nitro-substituted aromatic anhydride of interest in synthetic and medicinal chemistry. The guide details its nomenclature, chemical properties, synthesis, and potential applications, with a particular focus on its role as a versatile chemical intermediate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this compound.

Introduction and Nomenclature

This compound is a heterocyclic compound featuring an isochroman core structure substituted with a nitro group. The isochroman-1,3-dione moiety is also known as homophthalic anhydride. Consequently, the compound is widely recognized by its synonymous name, 4-nitrohomophthalic anhydride .

IUPAC Name and Synonyms

The systematic naming and common synonyms for this compound are crucial for accurate identification and literature searching.

| Identifier | Name/Value |

| IUPAC Name | This compound |

| Synonyms | 4-Nitrohomophthalic anhydride, 7-nitro-1H-2-benzopyran-1,3(4H)-dione |

| CAS Number | 36795-25-2[1] |

| Molecular Formula | C₉H₅NO₅ |

| Molecular Weight | 207.14 g/mol |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the electrophilic nitration of homophthalic anhydride. This reaction leverages the electron-rich nature of the aromatic ring, which is susceptible to attack by a nitronium ion (NO₂⁺) generated from a mixture of nitric acid and a dehydrating agent, typically sulfuric acid.

Proposed Synthetic Protocol: Nitration of Homophthalic Anhydride

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a reliable procedure can be extrapolated from established methods for the nitration of similar aromatic anhydrides, such as phthalic anhydride[2].

Reaction Scheme:

Figure 1: Synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add concentrated sulfuric acid to concentrated nitric acid. The exothermic reaction requires slow addition and careful temperature control to maintain a temperature between 0-10 °C. The formation of the nitronium ion is critical for the subsequent electrophilic aromatic substitution.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve homophthalic anhydride in a suitable solvent, such as concentrated sulfuric acid, at a low temperature.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of homophthalic anhydride while maintaining a low temperature (typically below 10 °C) to control the reaction rate and minimize the formation of byproducts. The reaction mixture is then stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration, washed with cold water to remove residual acid, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to yield the pure product.

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of the anhydride functionality and the electron-withdrawing nitro group on the aromatic ring.

-

Anhydride Reactivity: The anhydride group is susceptible to nucleophilic attack. It readily reacts with water to hydrolyze back to the corresponding dicarboxylic acid (4-nitrohomophthalic acid). It also reacts with alcohols to form monoesters and with amines to form amides or imides. This reactivity makes it a valuable precursor for a variety of derivatives.

-

Aromatic Ring Reactivity: The nitro group is a strong deactivating group, making the aromatic ring less susceptible to further electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and methylene protons. The electron-withdrawing nitro group will cause a downfield shift of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbonyl carbons are expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands typical of a cyclic anhydride and a nitro group.

-

C=O Stretching: Two distinct carbonyl stretching bands are expected in the region of 1850-1750 cm⁻¹, characteristic of an anhydride.

-

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group will appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O-C Stretching: A band corresponding to the C-O-C stretching of the anhydride ring is expected in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.14 g/mol ). Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring and the loss of NO₂.

Applications in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds and cyclic anhydrides are known to exhibit a range of pharmacological activities, including antimicrobial and antitumor effects[4][5][6].

Potential Roles:

-

Intermediate for Bioactive Scaffolds: this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The anhydride ring can be opened by various nucleophiles to introduce diverse functionalities, while the nitro group can be reduced to an amine, providing a handle for further derivatization.

-

Synthesis of Novel Heterocycles: The reactivity of the anhydride and the activated aromatic ring allows for its use in cycloaddition and condensation reactions to construct novel polycyclic and heterocyclic frameworks with potential therapeutic applications.

-

Antimicrobial and Antitumor Research: Given the known biological activities of related compounds, this compound and its derivatives are valuable candidates for screening in antimicrobial and anticancer assays.

Conclusion

This compound, also known as 4-nitrohomophthalic anhydride, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis via the nitration of homophthalic anhydride is a feasible and scalable process. The compound's rich reactivity, stemming from both the anhydride functionality and the nitro-substituted aromatic ring, makes it a versatile intermediate for the construction of a wide array of complex molecules. Further exploration of its biological activities and its utility in the synthesis of novel therapeutic agents is a promising area for future research and development.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12801, Homophthalic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 230976, 4-Nitrophthalic acid anhydride. Retrieved from [Link]

- Pandey, J., et al. (2010). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 693.

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Antitumor Activity of 7-aminocarboxycoumarin Derivatives, a New Class of Potent Inhibitors of Lactate Influx but Not Efflux. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Poly(anhydride-esters) Comprised Exclusively of Naturally Occurring Antimicrobials and EDTA: Antioxidant and Antibacterial Activities. PubMed Central. Retrieved from [Link]

-

Wiley Online Library. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. 4-Nitrophthalic anhydride(5466-84-2) 1H NMR [m.chemicalbook.com]

- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Homophthalic anhydride | C9H6O3 | CID 12801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 36795-25-2: Properties, Hazards, and Research Applications

A Note on Chemical Identity: Initial analysis revealed a discrepancy regarding the compound associated with CAS number 36795-25-2. The provided topic name, "3-Oxo-3-(2-oxo-2-(p-tolylamino)ethyl)cyclopent-1-en-1-olate," does not align with publicly available databases and supplier information for this CAS number. Instead, CAS 36795-25-2 is consistently identified as 7-Nitroisochromane-1,3-dione .

This guide will therefore focus exclusively on the properties and hazards of 7-Nitroisochromane-1,3-dione to ensure scientific accuracy and integrity. It is crucial for researchers to verify the identity of their materials using analytical methods.

Introduction: Unveiling 7-Nitroisochromane-1,3-dione

7-Nitroisochromane-1,3-dione is a nitro-substituted heterocyclic compound. Its structure, featuring a bicyclic isochromane core with a dione functionality and a nitroaromatic group, suggests a rich and complex chemical reactivity. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, its structural motifs are well-represented in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the dione system, a versatile synthetic handle, makes it a compound of interest for further investigation.

This guide will synthesize available data and provide expert insights based on the well-established chemistry of related nitroaromatic and dione-containing compounds to offer a comprehensive overview for research and development professionals.

Physicochemical Properties

Detailed experimental data for 7-Nitroisochromane-1,3-dione is not extensively documented. The following table summarizes its fundamental properties based on supplier data and computational predictions.

| Property | Value | Source |

| CAS Number | 36795-25-2 | - |

| Molecular Formula | C₉H₅NO₅ | [1][2] |

| Molecular Weight | 207.14 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Boiling Point (Predicted) | 424.1 ± 45.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point (Predicted) | 225.4 ± 30.7 °C | [3] |

Note: Predicted values are derived from computational models and should be confirmed through experimental analysis.

Hazard Analysis and Safety Profile

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[4][5] Their effects are often mediated by the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates, reactive oxygen species (ROS), and oxidative stress.[6][7] This can result in various toxic manifestations, including mutagenicity and carcinogenicity.[4][8]

The following diagram illustrates the logical flow of this hazard assessment.

Caption: Inferred hazard profile based on structural moieties.

Table of Potential Hazards:

| Hazard Category | Description | Precautionary Class |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Nitroaromatic compounds can interfere with oxygen transport in the blood (methemoglobinemia).[9] | Assume Category 3 or 4 toxicity. Avoid ingestion, inhalation of dust, and skin contact. |

| Skin/Eye Irritation | Dione compounds and nitroaromatics can be irritating to the skin and eyes.[8][10] Prolonged contact may cause dermatitis. | May cause skin irritation and serious eye damage. |

| Chronic Toxicity | Many nitroaromatic compounds are considered mutagenic and potentially carcinogenic.[4][5] Chronic exposure may lead to organ damage. | Suspected of causing genetic defects and cancer. Avoid repeated exposure. |

| Environmental Hazard | Nitroaromatic compounds can be toxic to aquatic life.[11] Proper disposal is essential. | Harmful to aquatic life with long-lasting effects. |

| Reactivity | As a nitro-containing compound, it may be thermally sensitive and could decompose exothermically. It should be kept away from strong bases, acids, and reducing agents. | Handle with care, avoiding high temperatures and incompatible materials. |

Safe Handling and Experimental Protocols

Given the inferred hazard profile, strict adherence to safety protocols is mandatory when handling 7-Nitroisochromane-1,3-dione.

4.1 Personal Protective Equipment (PPE) Workflow

The following workflow outlines the minimum PPE requirements for handling this compound.

Caption: Standard PPE workflow for handling nitroaromatic compounds.

4.2 General Handling and Storage Protocol

-

Procurement & Receipt: Upon receipt, visually inspect the container for any damage. Log the material into the chemical inventory.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing and reducing agents).[10][12] The container should be tightly sealed.

-

Weighing and Dispensing: Conduct all manipulations of the solid material within a chemical fume hood to prevent inhalation of dust. Use anti-static tools and equipment.

-

Spill Management: In case of a spill, evacuate the area. Do not create dust. Carefully sweep up the solid material using an absorbent, non-combustible material and place it into a sealed container for hazardous waste disposal.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not discharge to the sewer.

Potential Research Applications and Synthetic Utility

The true value of 7-Nitroisochromane-1,3-dione likely lies in its role as a versatile synthetic intermediate. The dione and nitroaromatic functionalities provide reactive sites for a wide range of chemical transformations.

-

Medicinal Chemistry: Nitro-heterocyclic compounds are a cornerstone of drug discovery, with applications as antibacterial, antiprotozoal, and anticancer agents.[6][13] The mechanism often involves the in-situ reduction of the nitro group to generate cytotoxic radicals within target cells.[6][7] Similarly, dione scaffolds are prevalent in bioactive molecules and are used to synthesize compounds with anti-proliferative and kinase inhibitory activities.[14] Therefore, 7-Nitroisochromane-1,3-dione could serve as a starting material for novel therapeutics.

-

Materials Science: The indane-1,3-dione scaffold, structurally related to isochromane-1,3-dione, is used in the development of organic electronics, photopolymers, and sensors due to its electron-accepting properties.[15] The addition of a nitro group would further enhance these electron-accepting capabilities, making this compound a candidate for investigation in novel organic materials.

Synthetic and Analytical Considerations

6.1 Synthesis: While a specific protocol for 7-Nitroisochromane-1,3-dione is not detailed in the reviewed literature, its synthesis would likely involve the nitration of the parent isochromane-1,3-dione or a related precursor. The synthesis of the core isochromane or indane dione ring system can be achieved through various methods, such as the cyclization of phthalic anhydride derivatives.[15]

6.2 Analytical Characterization: A comprehensive characterization of 7-Nitroisochromane-1,3-dione is essential to confirm its identity and purity. A multi-technique approach is recommended.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the atoms in the aromatic and aliphatic parts of the molecule.

-

Infrared (IR) Spectroscopy: This technique would be used to identify key functional groups. Expected characteristic peaks would include those for the carbonyl groups (C=O) of the dione and the asymmetric and symmetric stretches of the nitro group (NO₂).[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns could offer further structural insights.[17]

-

Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography would be employed to assess the purity of the compound.[17]

Conclusion and Future Outlook

7-Nitroisochromane-1,3-dione (CAS 36795-25-2) is a compound with significant potential, primarily as a building block in synthetic chemistry. While specific data on its properties and biological activity are sparse, its structural components—a nitroaromatic ring and a dione system—are well-known pharmacophores and functional motifs. The inferred hazard profile necessitates careful handling and adherence to stringent safety protocols.

Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and exploration of its synthetic utility. Its potential as a precursor for novel therapeutics, particularly in the areas of oncology and infectious diseases, warrants further investigation. For any researcher intending to work with this compound, the first critical step must be an unambiguous analytical confirmation of its chemical identity.

References

- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental and Molecular Mutagenesis, 55(4), 249-266.

- Torres-Palma, R. A., et al. (2019). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 38(11), 2453-2462.

- Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- BenchChem. (2025).

- Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services, Public Health Service.

- Cordeiro-da-Silva, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.

- Central Drug House (P) Ltd. (n.d.).

- Atul Ltd. (n.d.). 1,3-Cyclohexanedione.

- Edwards, D. I. (1993). Nitroheterocyclic drugs with broad spectrum activity. International Journal for Parasitology, 23(7), 845-853.

- Soni, A. (n.d.). 1,3 CYCLOHEXANE DIONE Manufacturer, Supplier, Exporter. ExportersIndia.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Edwards, D. I. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology, 115(1), 87-101.

- Cordeiro-da-Silva, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Chembase.cn. (n.d.). 36795-25-2_7-Nitro-4H-isochromene-1,3-dione. cas号查询.

- ChemicalBook. (2025). 1,3-Cyclohexanedione. ChemicalBook.

- Fisher Scientific. (2024).

- Bide Pharmatech. (n.d.). CAS:890098-28-9, 2-Ethoxycarbonyl-3'-nitrobenzophenone.

- Bide Pharmatech. (n.d.). CAS:14318-64-0, 3-硝基苯基乙酸乙酯.

- Matreya LLC. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.

- Singh, S., et al. (2022). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 12(5), 183-190.

- Pigot, C., et al. (2022).

- Gualtieri, F. (2021).

- Kumar, A., et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(35), 15725-15756.

- PubChem. (n.d.). 7-Nitro-1-tetralone.

- Khan, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1776.

- Li, J. T., et al. (2007). New Synthesis of 1,3-diaryl-4-nitro-1-butanones by Microwave-Promoted Michael Addition of Nitromethane to Chalcones without Solvent. Journal of Chemical Research, 2007(11), 660-661.

- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(20), 7114.

- BenchChem. (2025).

- Bock, S., et al. (2022). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 27(21), 7434.

- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.

- Piotrowska, D. G., & Głowacka, I. E. (2025).

- Ezhilarasi, M. R., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.

- Grzegorz, M., et al. (2023). Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity.

- Pigot, C., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications.

- BLD Pharm. (n.d.). 89-40-7|5-Nitroisoindoline-1,3-dione. BLD Pharm.

- PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-.

Sources

- 1. CAS:890098-28-9, 2-Ethoxycarbonyl-3'-nitrobenzophenone-毕得医药 [bidepharm.com]

- 2. CAS:14318-64-0, 3-硝基苯基乙酸乙酯-毕得医药 [bidepharm.com]

- 3. 36795-25-2_7-Nitro-4H-isochromene-1,3-dioneCAS号:36795-25-2_7-Nitro-4H-isochromene-1,3-dione【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. dl.astm.org [dl.astm.org]

- 12. atul.co.in [atul.co.in]

- 13. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijpsjournal.com [ijpsjournal.com]

4-nitrohomophthalic anhydride characterization data

An In-depth Technical Guide to the Characterization of 4-Nitrohomophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential characterization data for 4-nitrohomophthalic anhydride, a key intermediate in the synthesis of various pharmacological agents, polymers, and fluorescent dyes.[1] As a Senior Application Scientist, my objective is to present this information not merely as a list of data points, but as a cohesive guide that explains the causality behind experimental choices and provides actionable protocols.

Core Molecular Profile

4-Nitrohomophthalic anhydride (CAS No: 5466-84-2) is a derivative of homophthalic anhydride featuring a nitro group on the aromatic ring.[2] This substitution significantly influences its chemical reactivity and physical properties, making a thorough characterization essential for its effective use in research and development.

Synthesis of 4-Nitrohomophthalic Anhydride

The most common and efficient laboratory synthesis involves the dehydration of 4-nitrophthalic acid. Acetic anhydride is the reagent of choice for this transformation due to its effectiveness and the relative ease of removing the acetic acid byproduct.

Protocol: Dehydration of 4-Nitrophthalic Acid[4][5]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-nitrophthalic acid (1 equivalent) with acetic anhydride (approx. 2.5 equivalents by mass).

-

Heating: Heat the mixture to reflux and maintain for 6 hours. The refluxing ensures the reaction goes to completion. Acetic anhydride serves as both the dehydrating agent and the solvent.

-

Workup - Part 1 (Byproduct Removal): After reflux, allow the mixture to cool slightly. Remove the acetic acid byproduct by distillation at atmospheric pressure.

-

Workup - Part 2 (Reagent Removal): Remove the excess acetic anhydride by distillation under reduced pressure (e.g., 15 mm Hg), ensuring the flask temperature does not exceed 120°C to prevent product degradation. This step leaves the crude 4-nitrohomophthalic anhydride.

-

Purification: Recrystallize the crude product from a suitable solvent such as chloroform. This step is critical for removing any remaining impurities and yields the purified product. A reported yield for this method is approximately 93%.[3][4]

Synthesis Workflow

Caption: Workflow for the synthesis of 4-nitrohomophthalic anhydride.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 4-nitrohomophthalic anhydride is provided below. It is important to note the variability in reported melting points, which often depends on the purity of the sample. The presence of isomers, such as 3-nitrophthalic anhydride, is a common impurity that can depress the melting point.

| Property | Value | Source(s) |

| CAS Number | 5466-84-2 | [5] |

| Molecular Formula | C₈H₃NO₅ | [5] |

| Molecular Weight | 193.11 g/mol | [5][6] |

| Appearance | Off-white to very pale yellow powder/solid | [5][7] |

| Melting Point | 116-120 °C | [1][8][9] |

| Solubility | Soluble in hot alcohol, hot acetic acid, and acetone; Insoluble in water. | [1][7] |

| Reactivity | Reacts exothermically with water, alcohols, amines, and bases. Moisture sensitive. | [5][9][10] |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections detail the expected data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the arrangement of protons and carbons in the molecule.

The aromatic region of the ¹H NMR spectrum is diagnostic for 4-nitrohomophthalic anhydride. The molecule possesses three aromatic protons, and their chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the anhydride and nitro groups.

-

Expected Signals: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

Splitting Patterns: Due to ortho- and meta-coupling, a doublet, a doublet of doublets, and another doublet are expected.

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | ~8.6-8.8 | d (doublet) |

| H-5 | ~8.4-8.6 | dd (doublet of doublets) |

| H-6 | ~7.9-8.1 | d (doublet) |

Note: Specific chemical shifts can vary based on the solvent used for analysis.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as acetone-d₆ or DMSO-d₆.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-nitrohomophthalic anhydride.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

Caption: Structure of 4-nitrohomophthalic anhydride with key protons labeled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of an acid anhydride is highly characteristic.[11]

The presence of two carbonyl stretching bands is a hallmark feature of a cyclic anhydride. This arises from the symmetric and asymmetric stretching modes of the C=O bonds.[11] The nitro group also gives rise to two strong, characteristic absorption bands.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | ~1850 - 1870 | Strong |

| Anhydride C=O | Symmetric Stretch | ~1775 - 1800 | Strong |

| Aromatic NO₂ | Asymmetric Stretch | ~1520 - 1560 | Strong |

| Aromatic NO₂ | Symmetric Stretch | ~1340 - 1360 | Strong |

| Anhydride C-O-C | Stretch | ~1220 - 1240 | Strong |

| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium |

-

Sample Preparation: Grind a small amount (~1-2 mg) of 4-nitrohomophthalic anhydride with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The expected exact mass is 193.0011 g/mol .[2] A prominent peak at m/z = 193 should be observed, corresponding to the molecular ion.

-

Fragmentation: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods. Key expected fragmentation pathways include the loss of neutral molecules:

-

Loss of CO₂: [M - 44]⁺

-

Loss of CO: [M - 28]⁺

-

Loss of NO₂: [M - 46]⁺

-

Crystallographic Analysis

For 4-nitrohomophthalic anhydride, we can hypothesize that the crystal lattice would be stabilized by:

-

π-π Stacking: Interactions between the electron-deficient aromatic rings.

-

Dipole-Dipole Interactions: Arising from the polar nitro and anhydride groups.

-

C-H···O Interactions: Weak hydrogen bonds involving the aromatic protons and the oxygen atoms of the anhydride or nitro groups.

Obtaining single crystals suitable for X-ray diffraction would provide definitive proof of the molecular structure and invaluable insight into the intermolecular forces that govern its bulk properties.

Safety and Handling

4-nitrohomophthalic anhydride is a reactive chemical that requires careful handling.

-

Moisture Sensitivity: It is sensitive to moisture and will react with water, hydrolyzing back to the dicarboxylic acid.[5][10] Store in a tightly sealed container under an inert atmosphere.[8]

-

Reactivity: It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[9][10]

-

Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[10] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 230976, 4-Nitrophthalic acid anhydride". PubChem. [Link]

-

PrepChem.com. "Synthesis of 4-nitrophthalic anhydride". PrepChem.com. [Link]

- Google Patents. "WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride".

-

Organic Syntheses. "homophthalic acid and anhydride". Organic Syntheses Procedure. [Link]

-

LibreTexts Chemistry. "Table of Characteristic IR Absorptions". LibreTexts Chemistry. [Link]

-

SpectraBase. "Phthalic anhydride, 3-nitro- - Optional[ATR-IR] - Spectrum". SpectraBase. [Link]

-

Spectroscopy Online. "The C=O Bond, Part IV: Acid Anhydrides". Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12801, Homophthalic anhydride". PubChem. [Link]

-

National Institutes of Health. "Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study". PMC. [Link]

-

ResearchGate. "(PDF) Crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate". ResearchGate. [Link]

-

MDPI. "Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction". MDPI. [Link]

Sources

- 1. 4-Nitrophthalic anhydride - CAS-Number 5466-84-2 - Order from Chemodex [chemodex.com]

- 2. 4-Nitrophthalic acid anhydride | C8H3NO5 | CID 230976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. labproinc.com [labproinc.com]

- 6. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]

- 7. 4-Nitrophthalic anhydride CAS#: 5466-84-2 [amp.chemicalbook.com]

- 8. 4-Nitrophthalic anhydride CAS#: 5466-84-2 [m.chemicalbook.com]

- 9. 4-Nitrophthalic anhydride | 5466-84-2 [chemicalbook.com]

- 10. 4-NITROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Exploratory Reactions of 7-Nitroisochroman-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Nitroisochroman-1,3-dione, also known as 4-nitrohomophthalic anhydride, is a versatile bicyclic scaffold featuring a reactive cyclic anhydride and a nitro-activated aromatic ring. This guide provides a comprehensive technical overview of its core reactivity and explores potential synthetic transformations. By leveraging established principles of organic chemistry and drawing parallels with analogous structures, we delineate key reaction pathways at the anhydride moiety, the nitro group, and the aromatic core. This document serves as a foundational resource for researchers in medicinal chemistry and synthetic organic chemistry, offering insights into the strategic utilization of this compound as a building block for novel, high-value molecules, particularly in the pursuit of new therapeutic agents.[1] Detailed experimental protocols for foundational reactions are provided to facilitate practical application and further discovery.

Introduction and Physicochemical Profile

This compound is a substituted cyclic anhydride with significant potential as an intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by an isochroman framework fused to a dione, with a nitro group at the 7-position of the aromatic ring. This nitro group is a powerful electron-withdrawing group, which profoundly influences the molecule's reactivity.[2]

The presence of both a reactive anhydride and an electrophilic aromatic ring makes this compound a valuable starting material for creating diverse molecular architectures. It is particularly noted for its application as a building block in medicinal chemistry for developing derivatives with potential neurological effects, such as anxiolytic or anticonvulsant properties.[1]

Physicochemical Data

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₅ | [3] |

| Molecular Weight | 207.14 g/mol | [3] |

| Synonyms | 4-nitrohomophthalic anhydride; 7-nitro-1H-2-benzopyran-1,3(4H)-dione | [3] |

| CAS Number | 36795-25-2 | [3] |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Complexity | 321 | [3] |

Core Reactivity Principles: A Dichotomy of Function

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the cyclic anhydride and the nitroaromatic ring.

-

The Cyclic Anhydride Moiety: As a derivative of homophthalic anhydride, this part of the molecule is susceptible to nucleophilic attack. This leads to a ring-opening reaction, providing a straightforward method for introducing a variety of side chains and functional groups. The reaction creates a carboxylic acid and a derivative (e.g., an amide or ester) on adjacent positions of the aromatic ring, a pattern useful for creating constrained molecules.

-

The Nitroaromatic Ring: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry.[2][4] Its presence deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, fundamentally altering the electronic properties of the ring from electron-deficient to electron-rich and opening up a vast new set of potential reactions.[5]

Diagram: Core Reactivity Centers

Caption: Key reactive sites of this compound.

Exploratory Synthetic Transformations

This section details potential reaction pathways, providing both mechanistic rationale and actionable experimental protocols for core transformations.

Reaction at the Anhydride Moiety: Nucleophilic Ring-Opening

The most direct transformation of this compound involves the ring-opening of the cyclic anhydride by a nucleophile. This reaction is typically high-yielding and proceeds under mild conditions. Amines, alcohols, and water can serve as effective nucleophiles, leading to the formation of amides, esters, and di-acids, respectively.

This pathway is foundational for introducing diversity. For instance, reacting the anhydride with a library of primary or secondary amines generates a corresponding library of 2-(carboxymethyl)-5-nitrobenzamides, which can be further modified.

Caption: Step-by-step workflow for anhydride ring-opening reactions.

This protocol details the reaction with a representative primary amine, benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound in anhydrous THF.

-

Add benzylamine dropwise to the stirred solution at room temperature.

-

Allow the reaction to stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound as a solid.

Reactions Involving the Nitro Group: Reduction to 7-Amino Derivative

The conversion of the nitro group to a primary amine is a pivotal transformation. It changes the electronic nature of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[5] This opens up possibilities for electrophilic aromatic substitution and provides a nucleophilic handle for further derivatization (e.g., acylation, sulfonylation).

Common methods for this reduction include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).[5] Catalytic hydrogenation is often preferred for its clean reaction profile and mild conditions.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite®

Procedure:

-

To a solution of this compound in methanol, carefully add 10% Pd/C under an inert atmosphere.

-

Securely attach a hydrogen-filled balloon to the flask (or place the flask in a Parr apparatus).

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the mixture vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-Aminoisochroman-1,3-dione, which can be used directly or purified further.

Diagram: Key Synthetic Transformations

Caption: Major exploratory reaction pathways for this compound.

Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group, combined with the anhydride functionality, strongly activates the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group (C-6 and C-8) are the most likely sites for SNAr. While there is no leaving group at C-8, a suitable leaving group (like a halogen) could be installed if starting from a different precursor. However, SNAr reactions can sometimes proceed with the displacement of H⁻, especially with potent nucleophiles and an oxidant, though this is less common. A more plausible scenario involves a precursor like 6-halo-7-nitroisochroman-1,3-dione. For the parent compound, this pathway remains speculative but is an important theoretical consideration for designing derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in the molecules it can generate. The transformations described above provide access to a rich variety of scaffolds for drug development.

-

Access to Benzodiazepine Analogs: The 7-amino derivative, after ring-opening, produces an ortho-amino-substituted phenylacetic acid derivative. This is a classic precursor for the synthesis of various heterocyclic systems, including benzodiazepine-like structures, which are well-known for their CNS activity.

-

Scaffolds for Targeted Covalent Inhibitors: The electrophilic nature of the anhydride can be tuned. The products of ring-opening still contain a carboxylic acid, which can be activated to form other reactive species, potentially for use in targeted covalent inhibitors.

-

Building Blocks for Bioactive Molecules: As noted, this compound serves as an intermediate in synthesizing molecules with potential anxiolytic and anticonvulsant effects.[1] The ability to easily generate libraries of amide derivatives (Protocol 1) followed by reduction of the nitro group (Protocol 2) allows for rapid exploration of structure-activity relationships (SAR).

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its dual reactivity—centered on the cyclic anhydride and the nitroaromatic system—provides orthogonal chemical handles for constructing complex molecular architectures. The exploratory reactions outlined in this guide, from nucleophilic ring-opening to nitro group reduction, offer reliable and strategic pathways to generate diverse libraries of compounds. These derivatives are of significant interest to the medicinal chemistry community, providing a robust platform for the discovery of novel therapeutics. The protocols and mechanistic insights presented herein should empower researchers to fully exploit the synthetic potential of this valuable intermediate.

References

-

Vertex AI Search Result. (n.d.). 7-Nitroisochroman-1-one.[1]

-

LookChem. (n.d.). This compound. Retrieved from [3]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [5]

-

Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved from [2]

-

Semantic Scholar. (n.d.). Substituent effects of nitro group in cyclic compounds. Retrieved from [4]

Sources

The Synthetic Versatility of 7-Nitroisochroman-1,3-dione: A Gateway to Novel Heterocyclic Scaffolds

Abstract

7-Nitroisochroman-1,3-dione, a functionalized homophthalic anhydride derivative, stands as a promising yet underutilized building block in modern organic synthesis. Its unique bifunctional nature, featuring a reactive cyclic anhydride and a versatile nitro group, offers a strategic entry point to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a focus on its role in the synthesis of novel nitrogen-containing polycyclic compounds of interest to medicinal chemistry and materials science. We will delve into the core reactivity of this scaffold, detailing strategic transformations of the nitro group and subsequent manipulations of the anhydride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: Unveiling a Bifunctional Synthetic Hub

The isochroman framework is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and antihypertensive activities.[1][2] The dione functionality at the 1 and 3 positions, characteristic of a homophthalic anhydride, imparts a high degree of reactivity towards nucleophiles, making it a valuable synthon for the construction of fused ring systems.[3][4]

The introduction of a nitro group at the 7-position of the isochroman-1,3-dione core significantly expands its synthetic utility. The nitro group is not merely a passive substituent; it is a versatile functional handle that can be readily transformed into an amino group, which can then participate in a variety of subsequent chemical transformations.[5][6] This strategic placement of a latent nucleophilic center (the amine precursor) in proximity to an electrophilic core (the anhydride) opens up possibilities for elegant intramolecular cyclization reactions, leading to the rapid assembly of complex polycyclic architectures.

This guide will illuminate the synthetic potential of this compound by dissecting its reactivity into two key areas:

-

Transformations of the Nitro Group: Focusing on its selective reduction to 7-amino-isochroman-1,3-dione.

-

Reactions of the Isochroman-1,3-dione Scaffold: Highlighting both intermolecular and intramolecular reactions to construct novel heterocyclic systems.

Synthesis of this compound

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from the established synthesis of substituted homophthalic anhydrides. A common method involves the dehydration of the corresponding dicarboxylic acid.[7][8] Therefore, the synthesis would likely commence with the nitration of a suitable precursor, followed by transformations to generate the homophthalic acid, and finally, cyclization to the anhydride.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic route to this compound.

Core Application: A Platform for Heterocyclic Synthesis

The true synthetic power of this compound is realized through a two-stage strategy: reduction of the nitro group followed by reaction of the resulting amine.

Stage 1: Selective Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of other functionalities is a well-established transformation in organic synthesis.[5][9] For this compound, it is crucial to choose a reduction method that does not affect the anhydride moiety. Catalytic hydrogenation is a prime candidate for this transformation.

Key Considerations for Selective Reduction:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[9]

-

Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at moderate pressure and room temperature.

-

Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are suitable for this reaction, as they are inert to the reaction conditions and can dissolve the starting material.[10]

A representative workflow for the reduction is depicted below:

Caption: Workflow for the selective reduction of this compound.

Experimental Protocol: Synthesis of 7-Aminoisochroman-1,3-dione

-

Preparation: In a suitable reaction vessel, dissolve 1.0 equivalent of this compound in dry diethyl ether (or THF) to a concentration of approximately 0.1 M.

-

Catalyst Addition: Carefully add 5-10 mol% of 5% palladium on charcoal (Pd/C) to the solution.

-

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 30-40 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the apparatus with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure at a low temperature (0 to -5 °C) to afford 7-aminoisochroman-1,3-dione as a solid.[10] Due to the potential for polymerization of the product at elevated temperatures, it is advisable to use the crude product directly in the next step.

Stage 2: Harnessing the Power of 7-Aminoisochroman-1,3-dione

The resulting 7-aminoisochroman-1,3-dione is a versatile intermediate with a nucleophilic amino group and an electrophilic anhydride. This sets the stage for a variety of synthetic transformations.

The proximate amino and anhydride functionalities can undergo intramolecular cyclization to form fused heterocyclic systems. This can be achieved by first hydrolyzing the anhydride to the corresponding dicarboxylic acid, followed by a cyclodehydration reaction.

Caption: Pathway for intramolecular cyclization to form a fused lactam.

This strategy provides a streamlined approach to novel tricyclic lactams, which are scaffolds of significant interest in medicinal chemistry.

The anhydride moiety of 7-aminoisochroman-1,3-dione can readily react with a variety of external nucleophiles in nucleophilic acyl substitution reactions.[11][12] The amino group can be protected if necessary, or it can be utilized in subsequent steps.

Reaction with Alcohols:

Reaction with alcohols in the presence of a base leads to the formation of monoesters, with the regioselectivity of the ring-opening being a key consideration.

| Nucleophile | Product | Reaction Conditions |

| Methanol | Methyl 2-(carboxymethyl)-4-aminobenzoate | Pyridine, room temperature |

| Ethanol | Ethyl 2-(carboxymethyl)-4-aminobenzoate | Pyridine, room temperature |

Reaction with Amines:

Reaction with primary or secondary amines yields the corresponding amides. This is a powerful method for introducing further diversity into the molecular structure.

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 2-(Carboxymethyl)-4-aminobenzamide | Aqueous ammonia |

| Aniline | 2-(Carboxymethyl)-4-amino-N-phenylbenzamide | Triethylamine, DCM, 0 °C to rt |

Homophthalic anhydrides are excellent substrates for the Castagnoli-Cushman reaction, a powerful multicomponent reaction that provides access to tetrahydroisoquinolones.[13] In this reaction, the anhydride condenses with an imine (which can be formed in situ from an aldehyde and an amine) to generate the tetrahydroisoquinolone core. The use of this compound in this reaction would directly lead to nitro-substituted tetrahydroisoquinolones, which can then be further functionalized via reduction of the nitro group.

Caption: The Castagnoli-Cushman reaction with this compound.

This approach offers a highly efficient route to complex, medicinally relevant scaffolds with multiple points of diversification.

Conclusion and Future Outlook

This compound is a versatile and powerful building block that holds significant promise for the synthesis of novel heterocyclic compounds. The strategic interplay between the reactive anhydride moiety and the transformable nitro group provides a rich platform for the construction of complex molecular architectures. The applications outlined in this guide, from intramolecular cyclizations to multicomponent reactions, merely scratch the surface of the synthetic possibilities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the exploration of underutilized synthons like this compound will undoubtedly lead to the discovery of new and valuable molecules.

References

-

The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules. 2022. [Link]

-

One-Step Synthesis 3-Nitroisoxazoles. Tetrahedron Letters. 2012. [Link]

-

Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. 2008. [Link]

-

homophthalic acid and anhydride. Organic Syntheses. [Link]

-

4-Nitrophthalic acid anhydride. PubChem. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- A new process for the manufacture of 1,3-cyclohexanedione.

-

Synthesis of 4-nitrophthalic anhydride. PrepChem.com. [Link]

-

New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. MDPI. [Link]

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. 2024.

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. 2023. [Link]

-

Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. RSC Publishing. 2021. [Link]

-

Chemistry of Acid Anhydrides. Chemistry LibreTexts. 2022. [Link]

-

THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. 2007. [Link]

-

Nitro Reduction. Organic Chemistry Data. [Link]

-

Synthesis and in vitro antitumor activity of phenanthrolin-7-one derivatives, analogues of the marine pyridoacridine alkaloids ascididemin and meridine. PubMed. 2005. [Link]

- Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. 2017.

-

Anhydride Reactions. YouTube. 2014. [Link]

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

Literature review of isochroman-1,3-dione derivatives

An In-depth Technical Guide to Isochroman-1,3-dione Derivatives: Synthesis, Reactivity, and Therapeutic Potential as Serine Protease Inhibitors

Authored by Gemini, Senior Application Scientist

Abstract